4-Amino-2-methoxy-3,5-dimethylaniline
Description
4-Amino-2-methoxy-3,5-dimethylaniline is a substituted aromatic amine characterized by an amino group (-NH₂) at the 4-position, a methoxy group (-OCH₃) at the 2-position, and methyl groups (-CH₃) at the 3- and 5-positions.
Properties
CAS No. |
14090-00-7 |
|---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-methoxy-3,5-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C9H14N2O/c1-5-4-7(10)9(12-3)6(2)8(5)11/h4H,10-11H2,1-3H3 |
InChI Key |
BVWOHFHLLLPJLH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1N)C)OC)N |
Canonical SMILES |
CC1=CC(=C(C(=C1N)C)OC)N |
Other CAS No. |
14090-00-7 |
Synonyms |
4-AMINO-2-METHOXY-3,5-DIMETHYLANILINE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The substituent positions and functional groups significantly influence reactivity, physical properties, and biological interactions. Key analogs include:
Toxicological Profiles
- Hemoglobin Binding: Sabbioni (1992) demonstrated that monocyclic aromatic amines with methyl substituents exhibit varied hemoglobin binding affinities, influenced by substituent positions .
- The methoxy group in this compound may mitigate this risk by altering solubility or metabolic stability.
Physical Properties
- Melting Points: 4-Bromo-3,5-dimethylaniline melts at 73–74°C , while unsubstituted 3,5-dimethylaniline has a lower melting point (~45°C). The target compound’s methoxy group may increase polarity, raising its melting point compared to non-polar analogs.
- Solubility: Amino and methoxy groups enhance water solubility relative to halogenated or nitrile-substituted analogs, impacting bioavailability in pharmaceutical applications.
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